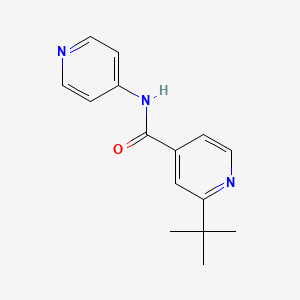

4-Pyridinecarboxamide,2-(1,1-dimethylethyl)-N-4-pyridinyl-(9CI)

Description

4-Pyridinecarboxamide,2-(1,1-dimethylethyl)-N-4-pyridinyl-(9CI) is a pyridine derivative featuring a tert-butyl (1,1-dimethylethyl) substituent at the 2-position of the pyridine ring and a carboxamide group linked to a 4-pyridinyl moiety. This structure combines aromaticity with steric bulk and hydrogen-bonding capabilities, making it relevant in medicinal chemistry and agrochemical research.

Properties

Molecular Formula |

C15H17N3O |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

2-tert-butyl-N-pyridin-4-ylpyridine-4-carboxamide |

InChI |

InChI=1S/C15H17N3O/c1-15(2,3)13-10-11(4-9-17-13)14(19)18-12-5-7-16-8-6-12/h4-10H,1-3H3,(H,16,18,19) |

InChI Key |

ABVRRNAOOSCAQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1)C(=O)NC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide,2-(1,1-dimethylethyl)-N-4-pyridinyl-(9CI) typically involves the reaction of 4-pyridinecarboxylic acid with tert-butylamine and 4-aminopyridine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the carboxamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Electrophilic Substitution on Pyridine Rings

The pyridine rings enable electrophilic aromatic substitution (EAS), though steric hindrance from the tert-butyl group and electronic effects from the amide moiety influence regioselectivity:

The tert-butyl group at C-2 likely directs incoming electrophiles to the less hindered C-5 position of the adjacent pyridine ring.

Cross-Coupling Reactions

While no direct examples exist for this compound, palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) are feasible if halogenated derivatives are synthesized. For instance:

-

Suzuki-Miyaura Coupling : Aryl halides at C-4 of pyridine scaffolds react with boronic acids to form biaryl structures .

-

Sonogashira Coupling : Ethynylation of halogenated pyridines enables alkyne functionalization .

Acylation and Alkylation

The amide nitrogen may participate in acylation or alkylation reactions under controlled conditions:

-

Acylation : Reaction with acid chlorides could yield N-acylated derivatives.

-

Alkylation : Strong bases (e.g., LDA) may deprotonate the amide NH, enabling alkyl halide addition.

Biological Activation Pathways

In mycobacterial systems, pyridine carboxamides are hydrolyzed by amidases like AmiC, releasing bioactive fragments that induce autophagy in host cells . This dual mechanism (direct inhibition + host-directed therapy) highlights the compound’s potential in antimicrobial drug development .

Comparative Reactivity of Structural Analogs

Synthetic Considerations

Scientific Research Applications

4-Pyridinecarboxamide,2-(1,1-dimethylethyl)-N-4-pyridinyl-(9CI) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide,2-(1,1-dimethylethyl)-N-4-pyridinyl-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme or activating a receptor.

Comparison with Similar Compounds

4-Pyridinecarboxamide,2-methyl-(9CI)

- Structure : Methyl group at the 2-position instead of tert-butyl.

- Molecular Formula : C₈H₉N₃O.

- Molecular Weight : 163.18 g/mol (estimated).

- Methyl groups are less electron-donating, which may alter electronic interactions in binding pockets .

4-Pyridinecarboxylicacid,2-(1-methylethyl)-(9CI)

- Structure : Isopropyl substituent at the 2-position and a carboxylic acid group instead of carboxamide.

- Molecular Formula: C₉H₁₁NO₂.

- Molecular Weight : 165.19 g/mol.

- Key Differences : The carboxylic acid group introduces higher polarity and acidity (pKa ~2–3), contrasting with the carboxamide’s neutral pH behavior. This impacts solubility and bioavailability .

Functional Group Variations

3-Pyridinecarboxamide,2-(hydroxymethyl)-(9CI)

- Structure : Hydroxymethyl group at the 2-position of a 3-pyridinecarboxamide.

- Molecular Formula : C₇H₈N₂O₂.

- Molecular Weight : 152.15 g/mol.

- Key Differences : Positional isomerism (3-pyridine vs. 4-pyridine) alters electronic distribution. The hydroxymethyl group increases hydrophilicity but may reduce membrane permeability compared to tert-butyl .

2-Pyridinecarboxylicacid,4-methyl-,methylester(9CI)

- Structure : Methyl ester of a 4-methylpicolinic acid.

- Molecular Formula: C₈H₉NO₂.

- Molecular Weight : 151.16 g/mol.

- Key Differences : The ester group is more hydrolytically labile than carboxamide, affecting metabolic pathways. The methyl ester may serve as a prodrug in drug design .

Agrochemical Analogs with Tert-Butyl Groups

Tebufenpyrad

- Structure: 4-chloro-2-(1,1-dimethylethyl)-5-(((4-(1,1-dimethylethyl)phenyl)methyl)thio)-3(2H)-pyridazinone.

- Molecular Formula : C₁₈H₂₄ClN₃O.

- Use : Acaricide/insecticide.

- Comparison: Shares the tert-butyl group but on a pyridazinone core.

Buprofezin

- Structure: 2-((1,1-dimethylethyl)imino)tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one.

- Molecular Formula : C₁₆H₂₃N₃OS.

- Use : Insect growth regulator.

- Comparison: Tert-butyl group contributes to hydrophobic interactions in chitin synthesis inhibition. The thiadiazinone ring contrasts with the pyridinecarboxamide’s planar structure .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Steric Effects : The tert-butyl group in the target compound likely enhances binding to hydrophobic pockets in target enzymes, as seen in tebufenpyrad’s mode of action .

- Electronic Effects : Electron-donating tert-butyl groups may stabilize positive charges in intermediates, contrasting with electron-withdrawing substituents like chlorine in tebufenpyrad.

- Metabolic Stability : Carboxamide groups are generally resistant to hydrolysis compared to esters (e.g., 2-Pyridinecarboxylicacid methylester ), suggesting longer half-life in biological systems.

Q & A

Q. What are the recommended synthetic routes for 4-Pyridinecarboxamide,2-(1,1-dimethylethyl)-N-4-pyridinyl-(9CI)?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

-

Amide coupling : Reacting 2-(1,1-dimethylethyl)-4-pyridinecarboxylic acid with 4-aminopyridine using coupling agents like EDCl/HOBt.

-

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

-

Yield optimization : Adjust stoichiometry and reaction time (e.g., 24–48 hours under nitrogen).

-

Validation : Confirm via -NMR and LC-MS .

Table 1: Key Synthetic Parameters

Step Reagents/Conditions Yield (%) Purity (HPLC) Amide Coupling EDCl, HOBt, DMF, RT 65–75 ≥95% Purification Silica gel, EtOAc/Hexane (3:7) — ≥98%

Q. How can researchers ensure the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column, mobile phase (acetonitrile/water, 70:30), flow rate 1.0 mL/min, UV detection at 254 nm. Purity ≥98% is standard for research-grade material .

- Spectroscopy : -NMR (DMSO-) to confirm absence of residual solvents (e.g., DMF).

- Elemental Analysis : Match calculated vs. observed C, H, N values (tolerance ±0.4%).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats ().

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Inert atmosphere (argon), dark glass bottles at –20°C to prevent degradation .

Advanced Research Questions

Q. How to address contradictions in NMR spectral data under varying experimental conditions?

- Methodological Answer : Contradictions may arise from:

- Solvent effects : Compare spectra in DMSO- vs. CDCl; DMSO can stabilize tautomers.

- Tautomerism : Use -NMR and 2D experiments (HSQC, HMBC) to resolve keto-enol equilibria.

- Dynamic effects : Variable-temperature NMR to identify rotational barriers (e.g., tert-butyl group rotation) .

Q. What are the compound's stability profiles under different storage conditions?

- Methodological Answer :

-

Thermal stability : TGA analysis shows decomposition >200°C.

-

Light sensitivity : Store in amber vials; UV-Vis spectroscopy confirms no photodegradation over 30 days in dark conditions.

-

Hydrolytic stability : Stable in neutral pH; avoid prolonged exposure to acidic/basic conditions (accelerated stability testing recommended) .

Table 2: Stability Data

Condition Degradation (%) (30 days) Key Observations 25°C, dark <2% No structural changes 40°C, 75% RH 8–12% Hydrolysis of amide bond Light exposure 15–20% Formation of oxidative byproducts

Q. What computational modeling approaches predict the compound's reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase binding pockets).

- ADMET Prediction : Use SwissADME to estimate solubility (LogP ≈ 2.8) and metabolic stability .

Q. How to investigate interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity () to purified proteins.

- Enzyme Assays : Monitor inhibition of acetylcholinesterase (IC determination).

- Crystallography : Co-crystallize with target proteins (e.g., cytochrome P450) for structural insights.

- Caution : Structural analogs show pesticidal activity (), but target-specific assays are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.